4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID
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Overview
Description
4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID is a chemical compound with the molecular formula C14H10F2N2O3 and a molecular weight of 292.24 g/mol. It is a member of the urea family and is known for its unique structural properties, which include both an amino group and a carboxyl group directly bound to an aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the reaction of 2,4-difluoroaniline with a suitable benzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its use in the synthesis of folate and as a UV absorber in sunscreens.
2,4-Difluoroaniline: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to its combination of difluoroaniline and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10F2N2O3 |
---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
4-[(2,4-difluorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H10F2N2O3/c15-9-3-6-12(11(16)7-9)18-14(21)17-10-4-1-8(2-5-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21) |
InChI Key |
FBJIOGOXHPDBIJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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